N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide

P2X3 receptor pain nociception

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 922641-98-3) is a synthetic, drug-like small molecule belonging to the N-(thiazol-2-yl)-benzamide class. Its core scaffold comprises a central 2-aminothiazole ring bearing a 2,4-dimethoxyphenyl substituent at the 4-position and a 2-(ethylthio)benzamide at the 2-amino position.

Molecular Formula C20H20N2O3S2
Molecular Weight 400.51
CAS No. 922641-98-3
Cat. No. B2840496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
CAS922641-98-3
Molecular FormulaC20H20N2O3S2
Molecular Weight400.51
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-15(18)19(23)22-20-21-16(12-27-20)14-10-9-13(24-2)11-17(14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyFWONLAJTSXEHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 922641-98-3): Procurement-Relevant Structural and Pharmacological Baseline


N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 922641-98-3) is a synthetic, drug-like small molecule belonging to the N-(thiazol-2-yl)-benzamide class [1]. Its core scaffold comprises a central 2-aminothiazole ring bearing a 2,4-dimethoxyphenyl substituent at the 4-position and a 2-(ethylthio)benzamide at the 2-amino position. The compound is structurally positioned at the intersection of three broad patent families: 1,3-thiazol-2-yl substituted benzamides as P2X3 purinoceptor inhibitors [2], N-thiazol-2-yl-benzamide derivatives as adenosine A2A receptor ligands [3], and N,4-diaryl-1,3-thiazole-2-amines as tubulin polymerization inhibitors [4]. The molecular formula is C20H20N2O3S2 with a molecular weight of 400.51 g/mol. The compound incorporates two electron-donating methoxy groups that modulate its electronic profile, and an ortho-ethylthio benzamide motif that anchors key hydrophobic interactions with biological targets.

Why N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide Cannot Be Replaced by Common Thiazole-Benzamide Analogs


Generic substitution fails because the N-(thiazol-2-yl)-benzamide chemotype exhibits highly divergent biological activities depending on the precise substitution pattern [1]. Within this scaffold family, a shift of the ethylthio group from the 2-position to the 4-position on the benzamide ring produces compounds with distinct pharmacological profiles . Similarly, replacing the 2,4-dimethoxyphenyl group with a 4-fluorophenyl, benzothiazol-2-yl, or unsubstituted phenyl alters receptor subtype selectivity and potency by orders of magnitude [2]. The available evidence for this compound derives predominantly from patent filings, with limited peer-reviewed, head-to-head quantitative data. However, class-level inference from structurally defined sub-series demonstrates that the specific combination of the 2,4-dimethoxyphenyl C4-thiazole and 2-(ethylthio)benzamide motifs defines a unique selectivity vector that cannot be replicated by positional isomers or simpler analogs [3].

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide: Quantitative Differentiation Evidence Versus Analogs


P2X3 Purinoceptor Inhibition: Class-Level Evidence from the 1,3-Thiazol-2-yl Benzamide Patent Family

The compound falls within the Markush structure of US10183937B2 and related patents claiming 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors [1]. These patents disclose compounds with P2X3 inhibitory IC50 values ranging from low nanomolar to sub-micromolar in FLIPR-based calcium flux assays [2]. The 2,4-dimethoxyphenyl group at the thiazole C4 position is a specifically claimed substituent, and SAR within the patent family indicates that electron-rich aryl groups at this position enhance P2X3 binding affinity relative to unsubstituted phenyl analogs [3]. This class-level evidence distinguishes the compound from N-(thiazol-2-yl)-benzamide analogs lacking the C4-aryl substitution, which have not been claimed as P2X3 inhibitors.

P2X3 receptor pain nociception

COX-2 Inhibition: Structural Analog Comparison with N-(4-(Benzothiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide

A structurally related analog, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 941936-55-6), inhibits COX-2 with an IC50 of 0.42 μM, comparable to the selective COX-2 inhibitor celecoxib (IC50 = 0.38 μM) . The target compound shares the identical 2-(ethylthio)benzamide fragment and N-(thiazol-2-yl)benzamide connectivity but replaces the benzothiazole-fused heterocycle with a 2,4-dimethoxyphenyl group. The 2,4-dimethoxyphenyl group introduces a different electron density distribution and hydrogen-bonding capacity compared to the benzothiazole-thiazole bicyclic system, which is expected to alter the COX-2 binding mode and potentially reduce the COX-1/COX-2 selectivity profile exhibited by the benzothiazole analog [1].

COX-2 inflammation cyclooxygenase inhibition

Adenosine A2A Receptor Antagonism: Cross-Class Selectivity Benchmark Against Non-Dimethoxyphenyl N-Thiazol-2-yl-Benzamides

The N-thiazol-2-yl-benzamide scaffold is a validated pharmacophore for adenosine A2A receptor (A2AR) antagonism. The lead compound Lu AA41063 (4-(3,3-dimethylbutyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide) exhibits a Ki of 5.9 nM at human A2AR [1]. BindingDB data for a related N-thiazol-2-yl-benzamide analog (CHEMBL1671937) shows an A2A Ki of 32 nM and an A1 Ki of 580 nM, yielding an A1/A2A selectivity ratio of approximately 18-fold [2]. The target compound incorporates a 2,4-dimethoxyphenyl group in place of the 3,5-difluoro-4-amido substitution pattern found in Lu AA41063, and an ortho-ethylthio rather than para-amido benzamide. These structural differences are predicted to modulate both A2A binding affinity and A2A/A1 selectivity, making the compound a valuable comparator for SAR expansion within the A2A antagonist chemotype [3].

adenosine A2A receptor Parkinson's disease neuroprotection

Zinc-Activated Channel (ZAC) Antagonism: Quantitative Benchmark for N-(Thiazol-2-yl)-Benzamide Scaffold Activity

The N-(thiazol-2-yl)-benzamide scaffold has been characterized as the first selective antagonist class for the Zinc-Activated Channel (ZAC). The prototypical compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) exhibits ZAC antagonism with an IC50 of 1-3 μM and demonstrates no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM [1]. The target compound shares the N-(thiazol-2-yl)-benzamide core but incorporates an ortho-ethylthio group and a 2,4-dimethoxyphenyl C4-thiazole substitution, both of which are absent in TTFB. SAR from the ZAC study indicates that benzamide ring substitution and thiazole C4 substituents are key determinants of ZAC potency and selectivity [2]. The target compound's structural divergence from TTFB provides a distinct chemical probe for probing ZAC pharmacology.

ZAC channel ion channel Cys-loop receptor

Tubulin Polymerization Inhibition: C4-Dimethoxyphenyl-Thiazole as a Privileged Microtubule-Targeting Motif

The 2,4-dimethoxyphenyl substituent on the thiazole ring is a key pharmacophoric element in tubulin polymerization inhibitors. A series of N,4-diaryl-1,3-thiazole-2-amines demonstrated that N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s) is the most potent analog, inhibiting tubulin polymerization at the colchicine binding site with an IC50 value that disrupts microtubule dynamics in a manner similar to combretastatin A-4 [1]. The target compound shares the 2,4-dimethoxyphenyl-thiazole motif but replaces the amine linker with a benzamide and introduces the 2-ethylthio substituent. This structural convergence suggests the compound may exhibit tubulin-directed antiproliferative activity distinct from the previously reported N-aryl-thiazol-2-amine series [2].

tubulin inhibitor microtubule anticancer

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide: Prioritized Application Scenarios Based on Quantitative Evidence


P2X3 Receptor Antagonist Lead Optimization and Pharmacological Tool Development

The compound is covered by the 1,3-thiazol-2-yl substituted benzamide patent family (US10183937B2) claiming P2X3 inhibitors for the treatment of neurogenic pain, endometriosis, and bladder dysfunction [1]. Investigators procuring this compound for P2X3 drug discovery can leverage SAR from the patent's FLIPR assay data (IC50 values ranging from low nanomolar to sub-micromolar) to benchmark their analogs against the 2,4-dimethoxyphenyl-thiazole subclass. The compound serves as a chemically tractable starting point for further optimization of metabolic stability and selectivity against related P2X receptor subtypes.

Adenosine A2A Receptor Antagonist SAR Expansion Beyond the Lu AA41063 Chemotype

The N-(thiazol-2-yl)-benzamide scaffold is a validated A2A receptor antagonist framework, with Lu AA41063 derivatives exhibiting A2A Ki values of 5.9-32 nM and A2A/A1 selectivity ratios exceeding 18-fold [2]. Researchers seeking to explore the 2-ethylthio benzamide substitution pattern as a novel vector for A2A affinity modulation can use this compound to probe how the ortho-ethylthio group and 2,4-dimethoxyphenyl motif influence A2A binding relative to the extensively characterized 3,5-difluoro-4-amido benzamide series [3].

Zinc-Activated Channel (ZAC) Pharmacological Probe Development

The N-(thiazol-2-yl)-benzamide class has been established as the first selective antagonist scaffold for the poorly characterized ZAC ion channel (IC50 range: 1-3 μM for prototypical analogs) [4]. The target compound offers a structurally divergent probe within this class, incorporating the 2-ethylthio benzamide and 2,4-dimethoxyphenyl substituents not present in the benchmark compounds TTFB and 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester. This compound enables cross-screening to determine whether these substituents confer subtype selectivity or altered allosteric modulation properties at ZAC.

Tubulin Polymerization Inhibition and Anticancer Chemical Biology Studies

The 2,4-dimethoxyphenyl thiazole motif is a privileged structure for colchicine-site tubulin inhibition, as demonstrated by compound 10s (tubulin polymerization inhibition, A-549 cellular IC50 = 0.90 μM) [5]. The target compound presents a benzamide-linked variant of this pharmacophore, enabling researchers to investigate whether the benzamide connectivity alters tubulin binding kinetics, cellular permeability, or off-target profiles compared to the amine-linked N,4-diaryl-1,3-thiazole-2-amine series.

Quote Request

Request a Quote for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.